![molecular formula C17H20N2O7 B14434965 2'-O-[(4-Methoxyphenyl)methyl]uridine CAS No. 80015-57-2](/img/structure/B14434965.png)
2'-O-[(4-Methoxyphenyl)methyl]uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-[(4-Methoxyphenyl)methyl]uridine is a modified nucleoside that has garnered interest in the fields of chemistry and biology This compound is a derivative of uridine, where the 2’-hydroxyl group is substituted with a 4-methoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[(4-Methoxyphenyl)methyl]uridine typically involves the protection of the uridine molecule followed by selective substitution at the 2’-position. One common method includes the use of dimethoxytrityl (DMT) as a protecting group for the 5’-hydroxyl group of uridine. The 2’-hydroxyl group is then selectively substituted with a 4-methoxyphenylmethyl group using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of 2’-O-[(4-Methoxyphenyl)methyl]uridine may involve large-scale synthesis using automated synthesizers. These synthesizers can handle the protection, substitution, and deprotection steps efficiently, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-[(4-Methoxyphenyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy group or to alter the uridine base.
Substitution: The 4-methoxyphenylmethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can result in the removal of the methoxy group .
Applications De Recherche Scientifique
2’-O-[(4-Methoxyphenyl)methyl]uridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Potential use in the development of therapeutic nucleosides for antiviral or anticancer treatments.
Industry: Employed in the production of diagnostic probes and other nucleic acid-based technologies
Mécanisme D'action
The mechanism of action of 2’-O-[(4-Methoxyphenyl)methyl]uridine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA or DNA. The 4-methoxyphenylmethyl group can enhance the stability of the nucleoside and its resistance to enzymatic degradation. This modification can also affect the binding affinity of the nucleoside to its molecular targets, such as enzymes or receptors involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methyluridine: Another modified uridine with a methyl group at the 2’-position.
2’-O-(2-Aminoethyl)uridine: Substituted with an aminoethyl group at the 2’-position.
2’-O-(2-Methoxyethyl)uridine: Contains a methoxyethyl group at the 2’-position
Uniqueness
2’-O-[(4-Methoxyphenyl)methyl]uridine is unique due to the presence of the 4-methoxyphenylmethyl group, which provides distinct chemical and biological properties. This modification can enhance the stability and binding affinity of the nucleoside, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
80015-57-2 |
|---|---|
Formule moléculaire |
C17H20N2O7 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O7/c1-24-11-4-2-10(3-5-11)9-25-15-14(22)12(8-20)26-16(15)19-7-6-13(21)18-17(19)23/h2-7,12,14-16,20,22H,8-9H2,1H3,(H,18,21,23)/t12-,14-,15-,16-/m1/s1 |
Clé InChI |
BJWKUPHKXIKWBA-DTZQCDIJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O |
SMILES canonique |
COC1=CC=C(C=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


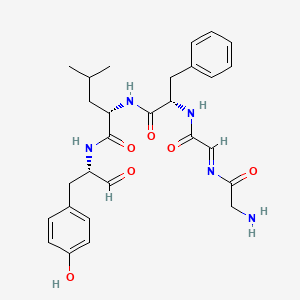

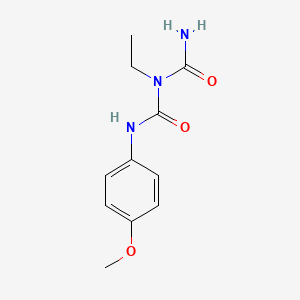
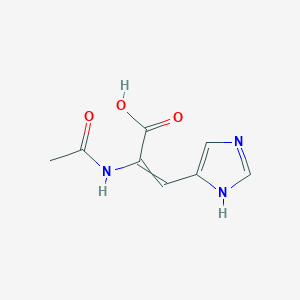
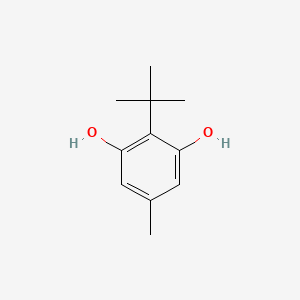

![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
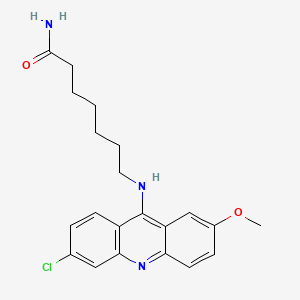


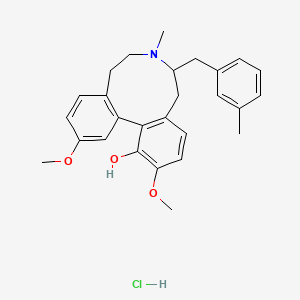
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)

